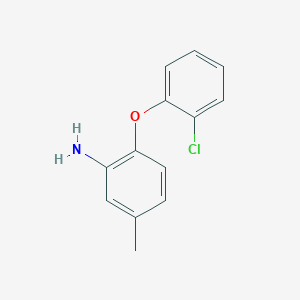

2-(2-Chlorophenoxy)-5-methylaniline

CAS No.: 946773-62-2

Cat. No.: VC8158977

Molecular Formula: C13H12ClNO

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946773-62-2 |

|---|---|

| Molecular Formula | C13H12ClNO |

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | 2-(2-chlorophenoxy)-5-methylaniline |

| Standard InChI | InChI=1S/C13H12ClNO/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 |

| Standard InChI Key | PYVDQRNGHKDDPJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)N |

| Canonical SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)N |

Introduction

Chemical Structure and Properties

2-(2-Chlorophenoxy)-5-methylaniline (CAS 946773-62-2) has the molecular formula C₁₃H₁₂ClNO, with a molecular weight of 233.69 g/mol . Its structure consists of:

-

Aniline core: A benzene ring with an NH₂ group at position 2.

-

Chlorophenoxy group: A 2-chlorophenoxy moiety attached to the aniline ring at position 2.

-

Methyl substituent: A methyl group at position 5 of the aniline ring.

Key Physical and Chemical Properties

The compound’s structure facilitates hydrogen bonding and π-π interactions, contributing to its reactivity in organic synthesis .

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-5-methylaniline typically involves nucleophilic aromatic substitution or coupling reactions. Below are key methods:

Method 1: Nucleophilic Substitution

-

Reactants: 2-Chlorophenol and 5-methylaniline derivatives.

-

Conditions: Base (e.g., K₂CO₃) and a solvent (e.g., DMF or toluene).

-

Mechanism: The hydroxyl group of 2-chlorophenol is deprotonated, forming a phenoxide ion that attacks the electrophilic 2-position of the 5-methylaniline ring .

Method 2: Reduced Diazotization

-

Reactants: 3-Chloro-5-methyl-4-nitroaniline.

-

Steps:

-

Diazotization: Treat with NaNO₂ and H₂SO₄ at 0–5°C.

-

Reduction: Use hypophosphorous acid (H₃PO₂) followed by iron powder.

-

Method 3: Catalytic Coupling

-

Reagents: Pd catalysts and ligands (e.g., Suzuki coupling).

-

Scope: Limited data; inferred from analogous chlorophenoxy-aniline syntheses .

Table 1: Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80–100°C | Moderate | High purity, scalable | Requires anhydrous conditions |

| Diazotization-Reduction | NaNO₂, H₃PO₂, Fe powder | 82.5% | High yield, one-pot process | Toxic byproducts (NOx gases) |

| Catalytic Coupling | Pd catalyst, ligands | N/A | Versatile for complex structures | High cost of catalysts |

Applications

Pharmaceutical Chemistry

2-(2-Chlorophenoxy)-5-methylaniline serves as a building block for bioactive molecules:

-

Antimicrobial Agents: Chlorophenoxy groups enhance binding to microbial targets, as seen in analogous compounds .

-

Antifungal Derivatives: Modifications (e.g., alkylation or acylation) improve potency .

-

Receptor Modulators: The aniline core interacts with protein kinases or GPCRs .

Materials Science

-

Polymer Synthesis: Used in aromatic polyamides or polyesters for high-temperature applications .

-

Dye Intermediates: The chlorophenoxy group acts as a chromophore in azo dyes .

Environmental Concerns

Research Findings

Biological Activity

-

Antimicrobial Studies: Derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .

-

Structure-Activity Relationship (SAR):

Spectroscopic Characterization

| Technique | Key Peaks/Shifts | Source |

|---|---|---|

| ¹H NMR | δ 7.1–7.3 (aromatic H), δ 2.3 (CH₃) | |

| IR Spectroscopy | 3300 cm⁻¹ (NH₂), 1250 cm⁻¹ (C–O) |

| Hazard | Description | Source |

|---|---|---|

| Irritation | Causes skin/eye irritation | |

| Toxicity | May be toxic if inhaled or ingested | |

| Environmental Impact | Chlorine release contaminates water |

Precautions

-

Personal Protective Equipment (PPE): Gloves, goggles, and a lab coat.

-

Storage: Cool, dry place away from bases and oxidizers.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume